N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC16325722
Molecular Formula: C17H19FN4O3
Molecular Weight: 346.36 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide -](/images/structure/VC16325722.png)
Specification
Molecular Formula | C17H19FN4O3 |
---|---|
Molecular Weight | 346.36 g/mol |
IUPAC Name | N-[(4-fluorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
Standard InChI | InChI=1S/C17H19FN4O3/c18-14-3-1-13(2-4-14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23) |
Standard InChI Key | RORHYUSNMCPGLS-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
Introduction
N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound featuring a pyridazine ring system substituted with a morpholine group and an acetamide moiety linked to a 4-fluorobenzyl group. Its molecular formula is C17H19FN4O3, and it has a molecular weight of approximately 346.36 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, which could include interactions with various biological targets.
Synthesis and Preparation
The synthesis of N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step reactions. These may include the formation of the pyridazine core, introduction of the morpholine group, and attachment of the acetamide and 4-fluorobenzyl moieties. Detailed synthesis protocols are not widely available, but they generally require careful control of reaction conditions to achieve high yields and purity.
Biological Activities and Potential Applications
While specific biological activities of N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide have not been extensively reported, compounds with similar structures often exhibit promising pharmacological properties. For instance, pyridazine derivatives are known for their potential antibacterial and antifungal activities due to the heterocyclic ring system . The morpholine group may enhance interactions with biological targets, potentially influencing neurotransmitter metabolism or other cellular processes.
Research Findings and Future Directions
Research on N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is limited, but related compounds suggest potential therapeutic applications. Further studies are needed to explore its biological activities, including in vitro and in vivo evaluations to assess its efficacy and safety. Molecular docking studies could provide insights into its binding affinity and selectivity against specific biological targets.
Comparison with Related Compounds
Other compounds featuring pyridazine or morpholine rings have shown promising biological activities. For example, 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide exhibits potential as a monoamine oxidase inhibitor, which could be beneficial for treating neurodegenerative diseases and mood disorders. Similarly, N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide may offer unique pharmacological profiles due to its distinct structural features.
Compound | Structure Features | Biological Activity |
---|---|---|
N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | Pyridazine, morpholine, acetamide, 4-fluorobenzyl | Potential pharmacological activities |
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide | Pyridazine, morpholine, acetamide | Monoamine oxidase inhibition |
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide | Pyridazine, morpholine, pyridine | Potential neurological applications |
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